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5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a heterocyclic compound belonging to the oxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. The compound features a bromine atom and a fluorine atom on the phenyl ring, which can significantly influence its chemical behavior and biological activity. Its molecular formula is C9H6BrFNO, and it has a molecular weight of approximately 232.06 g/mol. The presence of halogen substituents enhances the compound's reactivity, making it suitable for various synthetic applications and biological studies.
Due to the lack of information on this specific compound, a mechanism of action cannot be established. However, oxazoles as a class can exhibit various biological activities. Some oxazoles have been shown to possess anti-inflammatory, anticonvulsant, and antitumor properties []. The mechanism of action for these activities would depend on the specific structure of the oxazole derivative.
Common reagents used in these reactions include sodium azide for nucleophilic substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .
This compound exhibits notable biological activities. Research indicates that derivatives of 1,3-oxazoles often possess anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole has shown potential in inhibiting certain cancer cell lines and may interact with biological targets such as enzymes and receptors, modulating their activity through covalent bonding with nucleophilic sites in proteins .
The synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole typically involves several steps:
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole has various applications in research and industry:
Studies on the interactions of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole with biological macromolecules are ongoing. Preliminary findings suggest that its halogen substituents enhance binding affinity to specific targets such as proteins involved in cancer progression. Further research is needed to elucidate the precise mechanisms of action and potential therapeutic implications .
Several compounds share structural similarities with 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(4-Bromophenyl)-1,3-oxazole | Bromine on phenyl ring | Lacks fluorine substitution |
| 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole | Bromine at different position on phenyl | Different spatial arrangement of substituents |
| 5-(4-Chlorophenyl)-1,3-oxazole | Chlorine instead of bromine | Different halogen; may exhibit varied reactivity |
| 5-(4-Iodophenyl)-1,3-oxazole | Iodine on phenyl ring | Larger halogen; potential for different interaction profiles |
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole stands out due to its combination of both bromine and fluorine substituents on the phenyl group. This unique combination enhances its reactivity and stability compared to similar compounds lacking one or both halogens. The presence of these substituents also contributes to its distinct biological activity profile .